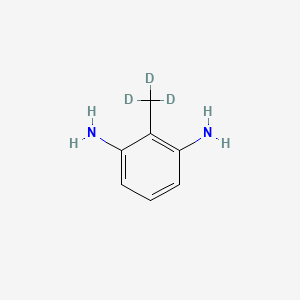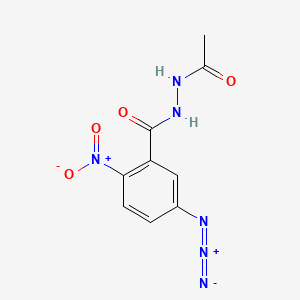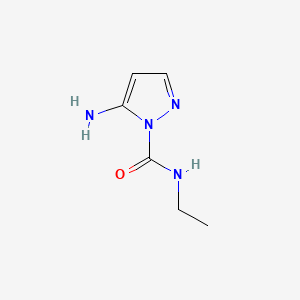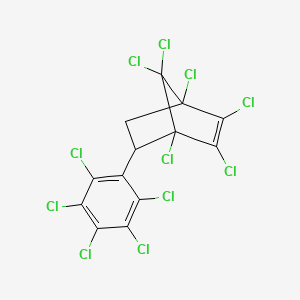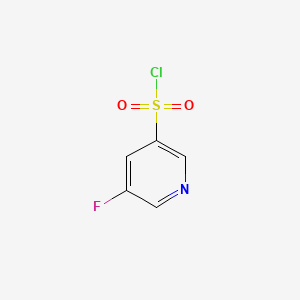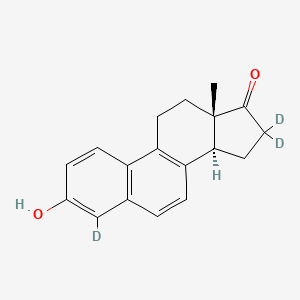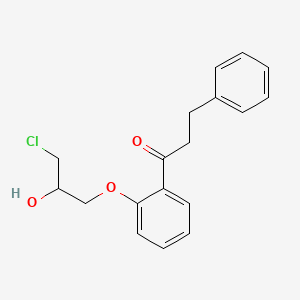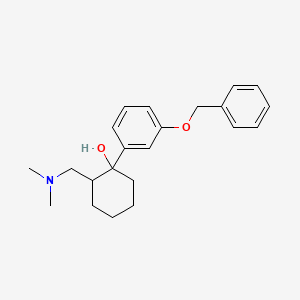
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol (BDBMCH) is a cyclic compound with a structure consisting of a benzyloxy group, a phenyl group, and two dimethylamino methyl groups. It is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. BDBMCH is a versatile compound used in the synthesis of various other compounds, as well as in the study of biological mechanisms and processes.
Applications De Recherche Scientifique
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various other compounds, such as inhibitors and activators of enzymes and receptors. It is also used as a model compound for studying the mechanism of action of various drugs and for studying the biochemical and physiological effects of these drugs. This compound is also used in the study of enzyme-substrate interactions, as well as in the study of the structure and function of proteins.
Mécanisme D'action
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol is a versatile compound that can interact with a variety of biological molecules. It can interact with enzymes, receptors, and other proteins, and can bind to them in a reversible or irreversible manner. This compound can also interact with DNA and RNA, and can modulate the expression of genes. It can also interact with other molecules, such as lipids, and can modulate the activity of these molecules.
Biochemical and Physiological Effects
This compound can act as an inhibitor or activator of various enzymes and receptors, and can modulate the activity of these molecules. It can also affect the expression of genes, and can modulate the activity of proteins. This compound can also affect the structure and function of proteins, and can modulate the activity of various metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize, and can be used as a starting material for the synthesis of other compounds. It is also relatively stable, and can be stored for long periods of time without degradation. However, this compound is a relatively expensive compound, and its use in laboratory experiments may be limited by its cost.
Orientations Futures
The use of 1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol in scientific research and laboratory experiments is expected to continue to grow in the future. This compound can be used in the synthesis of various other compounds, as well as in the study of biological mechanisms and processes. It can also be used in the study of enzyme-substrate interactions, as well as in the study of the structure and function of proteins. In addition, this compound can be used in the study of drug-target interactions, as well as in the study of the biochemical and physiological effects of drugs. Finally, this compound can be used in the study of the structure and function of lipids, as well as in the study of metabolic pathways.
Méthodes De Synthèse
1-(3-(Benzyloxy)phenyl)-2-((dimethylamino)methyl)cyclohexanol is a synthetic compound that can be synthesized via a variety of methods. One method involves the reaction of benzyl bromide and 3-chloro-2-hydroxypropionaldehyde in the presence of a base, followed by the addition of dimethylamine. The reaction proceeds in a two-step process, with the first step involving the formation of a benzyloxy-substituted cyclohexanol and the second step involving the addition of two dimethylamino methyl groups.
Propriétés
IUPAC Name |
2-[(dimethylamino)methyl]-1-(3-phenylmethoxyphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-23(2)16-20-11-6-7-14-22(20,24)19-12-8-13-21(15-19)25-17-18-9-4-3-5-10-18/h3-5,8-10,12-13,15,20,24H,6-7,11,14,16-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYNOCGHQSVLEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OCC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

